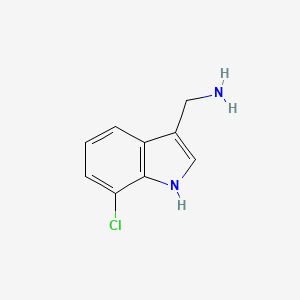
N-(3-(2-bromo-4-chlorophenoxy)propyl)cyclopropanamine
Vue d'ensemble
Description
N-(3-(2-bromo-4-chlorophenoxy)propyl)cyclopropanamine: is an organic compound with the molecular formula C12H15BrClNO It is characterized by the presence of a cyclopropane ring attached to a propyl chain, which is further connected to a phenoxy group substituted with bromine and chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(2-bromo-4-chlorophenoxy)propyl)cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromo-4-chlorophenol and 3-chloropropylamine.
Formation of Phenoxy Intermediate: 2-bromo-4-chlorophenol is reacted with 3-chloropropylamine in the presence of a base such as potassium carbonate to form the intermediate 3-(2-bromo-4-chlorophenoxy)propylamine.
Cyclopropanation: The intermediate is then subjected to cyclopropanation using a suitable cyclopropanating agent, such as diazomethane, to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(3-(2-bromo-4-chlorophenoxy)propyl)cyclopropanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide, alkoxide, amines, typically in polar solvents.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenoxypropylcyclopropanamines.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Materials Science: It can be incorporated into polymer matrices to modify their physical and chemical properties.
Biology and Medicine:
Biochemical Research: It can be used as a probe to study the interactions of cyclopropane-containing compounds with biological macromolecules.
Industry:
Agrochemicals: The compound may be explored for its potential use in the development of new agrochemical agents.
Specialty Chemicals: It can be used in the synthesis of specialty chemicals with unique properties.
Mécanisme D'action
The mechanism of action of N-(3-(2-bromo-4-chlorophenoxy)propyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and phenoxy group play crucial roles in binding to these targets, modulating their activity. The bromine and chlorine substituents can influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
- N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine
- N-(3-(2-bromo-4-fluorophenoxy)propyl)cyclopropanamine
- N-(3-(2-bromo-4-methylphenoxy)propyl)cyclopropanamine
Comparison:
- N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine: Similar structure but with different positions of bromine and chlorine substituents, leading to variations in reactivity and biological activity.
- N-(3-(2-bromo-4-fluorophenoxy)propyl)cyclopropanamine: Fluorine substitution instead of chlorine, which can significantly alter the compound’s electronic properties and interactions with molecular targets.
- N-(3-(2-bromo-4-methylphenoxy)propyl)cyclopropanamine: Methyl substitution instead of chlorine, affecting the compound’s steric and electronic characteristics.
Propriétés
IUPAC Name |
N-[3-(2-bromo-4-chlorophenoxy)propyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO/c13-11-8-9(14)2-5-12(11)16-7-1-6-15-10-3-4-10/h2,5,8,10,15H,1,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMKCDBXUDXXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCCOC2=C(C=C(C=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-Dichloro-3-[4-(chloromethyl)phenoxy]benzene](/img/structure/B1414903.png)


![[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]acetic acid](/img/structure/B1414910.png)

![[5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid](/img/structure/B1414912.png)
![4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid](/img/structure/B1414913.png)
![4-(trifluoromethyl)-12-oxa-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-13-one](/img/structure/B1414914.png)





